molecular formula C15H23BO4 B13905706 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one

Cat. No.: B13905706
M. Wt: 278.15 g/mol
InChI Key: AOZHQYQHJOQOIB-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one: is a complex organic compound that features a spirocyclic structure with a boron-containing dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one typically involves the formation of the dioxaborolane ring followed by its attachment to the spirocyclic core. One common method includes the reaction of pinacolborane with a suitable precursor under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium or Copper Catalysts: Used in borylation and coupling reactions.

    Pinacolborane: A common reagent for hydroboration reactions.

    Inert Atmosphere: To prevent oxidation and moisture interference.

Major Products:

    Organoboron Compounds: Formed through hydroboration and borylation.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Mechanism of Action

The mechanism by which 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one exerts its effects involves the interaction of the boron moiety with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in catalysis and bioconjugation . The spirocyclic structure provides stability and rigidity, enhancing the compound’s effectiveness in various applications.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one lies in its spirocyclic structure, which provides enhanced stability and specific reactivity compared to other boron-containing compounds. This makes it particularly valuable in applications requiring high stability and precise reactivity.

Properties

Molecular Formula

C15H23BO4

Molecular Weight

278.15 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one

InChI

InChI=1S/C15H23BO4/c1-13(2)14(3,4)20-16(19-13)11-5-7-15(8-6-11)9-10-18-12(15)17/h5H,6-10H2,1-4H3

InChI Key

AOZHQYQHJOQOIB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CCOC3=O

Origin of Product

United States

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